Tris(trimetilsilil)silano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tris(trimethylsilyl)silane is an organosilicon generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides. It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones.

Aplicaciones Científicas De Investigación

Reactivo basado en radicales en química orgánica

Tris(trimetilsilil)silano se utiliza ampliamente como un reactivo basado en radicales en química orgánica . Se ha utilizado con éxito en reducciones radicales, hidrosilanación y reacciones radicales consecutivas . El uso de this compound permite que las reacciones se lleven a cabo en condiciones suaves con excelentes rendimientos de productos y notable quimio-, regio- y estereoselectividad .

Agente reductor para xantatos

This compound sirve como un agente reductor radical para xantatos . Esta aplicación es particularmente útil en la síntesis de varios compuestos orgánicos.

Agente reductor para haluros orgánicos

Los haluros orgánicos pueden reducirse utilizando this compound . Este proceso de reducción es un paso importante en muchos procedimientos de síntesis orgánica.

Agente reductor para isocianuros

Los isocianuros son otra clase de compuestos orgánicos que pueden reducirse utilizando this compound . Esta reducción es crucial en la síntesis de una variedad de materiales orgánicos.

Agente reductor para seleniuros

This compound también se utiliza como un agente reductor para seleniuros . Esta reducción es clave en la síntesis de varios compuestos orgánicos que contienen selenio.

Agente reductor para cloruros de ácido

Los cloruros de ácido pueden reducirse utilizando this compound . Esta reducción es un paso esencial en muchos procedimientos de síntesis orgánica.

Hidrosilanación de alquenos, alquinos y cetonas dialkílicas

This compound se utiliza para la hidrosilanación de alquenos, alquinos y cetonas dialkílicas . Este proceso es importante en la síntesis de varios compuestos orgánicos que contienen silicio.

Mediador de reacciones radicales secuenciales

This compound actúa como un mediador de reacciones radicales secuenciales

Mecanismo De Acción

Target of Action

Tris(trimethylsilyl)silane (TTMSS) is an organosilicon compound that primarily targets xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for the hydrosilylation of alkenes, alkynes, and dialkyl ketones .

Mode of Action

TTMSS is notable for having a weak Si-H bond, which allows it to act as a reagent to deliver hydrogen atoms . It is used as a radical reducing agent , acting as a mediator of radical reactions . It is considered to be a nontoxic substitute for tri-n-butylstannane in radical reactions .

Biochemical Pathways

The compound can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium delivers the silane directly . Many coordination complexes have been prepared with the hypersilyl ligand .

Pharmacokinetics

Its physical properties such as its density (0806 g/mL at 25 °C) and boiling point (82–84 °C) suggest that it could have specific ADME properties

Result of Action

The result of TTMSS’s action is the reduction of targeted compounds, such as xanthates, organic halides, isocyanides, selenides, and acid chlorides . It also results in the hydrosilylation of alkenes, alkynes, and dialkyl ketones .

Action Environment

TTMSS is a colorless liquid that is classified as a hydrosilane since it contains an Si-H bond . It is sensitive to light and reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as light and humidity .

Análisis Bioquímico

Biochemical Properties

Tris(trimethylsilyl)silane is generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones . Specific enzymes, proteins, or other biomolecules that Tris(trimethylsilyl)silane interacts with are not mentioned in the available literature.

Molecular Mechanism

Tris(trimethylsilyl)silane is used as a reagent to deliver hydrogen atoms due to its weak Si-H bond . It is used in various radical-based transformations

Temporal Effects in Laboratory Settings

Tris(trimethylsilyl)silane has been used in many transformations, especially in radical chain reactions

Actividad Biológica

Tris(trimethylsilyl)silane (TTMSS) is a versatile organosilicon compound with significant applications in organic chemistry, particularly as a radical-based reagent. Its biological activity has garnered attention due to its potential applications in various fields, including dental materials, polymer chemistry, and medicinal chemistry. This article explores the biological activity of TTMSS, supported by research findings, case studies, and relevant data.

TTMSS is characterized by its ability to generate silyl radicals, which play a crucial role in radical reactions. The compound is known for its high reactivity and low toxicity compared to traditional reagents like tributyltin hydride. TTMSS can mediate various reactions, including hydrosilylation, reductions of functional groups, and photopolymerization processes. The mechanism typically involves the generation of TTMSS radicals that participate in chain reactions leading to product formation under mild conditions .

Applications in Dental Adhesives

A notable study investigated the use of TTMSS as a co-initiator in dental adhesives. The research demonstrated that TTMSS enhances the polymerization behavior of dentin adhesives, resulting in improved mechanical properties and bonding strength. The radical nature of TTMSS allows it to effectively initiate polymerization processes, making it a valuable component in dental materials .

Case Study: Polymerization Behavior

- Objective : Evaluate the efficacy of TTMSS in dental adhesive systems.

- Findings : TTMSS exhibited high reactivity for the addition to double bonds, leading to robust polymer networks.

- Outcome : Enhanced mechanical properties compared to traditional adhesive systems.

Radical-Based Reactions

TTMSS has been extensively studied for its role in radical-based transformations. Its use as a reducing agent allows for efficient reduction of various functional groups under mild conditions, which is particularly advantageous in pharmaceutical applications. For instance, TTMSS has been employed in the synthesis of complex organic molecules through selective reductions and hydrosilylation reactions .

Table 1: Summary of Radical Reactions Involving TTMSS

| Reaction Type | Substrate Type | Yield (%) | Notes |

|---|---|---|---|

| Hydrosilylation | Alkenes | 85-95 | High regioselectivity |

| Reduction | Halides | 70-90 | Mild conditions |

| Polymerization | Olefins | 80+ | Effective in photo-induced processes |

Toxicity and Safety Profile

TTMSS is considered a nontoxic alternative to organotin compounds like tributyltin hydride. Its safety profile makes it suitable for applications where human exposure is possible, such as in dental materials. Studies indicate that TTMSS does not exhibit significant cytotoxicity, further supporting its use in biocompatible applications .

Recent Research Developments

Recent advancements have focused on the photolytic behavior of TTMSS and its interactions with various substrates under UV irradiation. These studies highlight the compound's potential for use in innovative photoinitiation systems that could revolutionize polymer chemistry and material science .

Case Study: Photolysis of TTMSS

- Objective : Investigate the photochemical activity of TTMSS.

- Findings : TTMSS generates silyl radicals upon photolysis, which can initiate radical polymerization effectively.

- Outcome : Demonstrated potential for new photoinitiator systems.

Propiedades

Número CAS |

1873-77-4 |

|---|---|

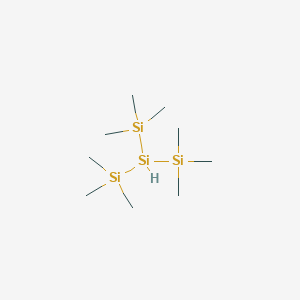

Fórmula molecular |

C9H27Si4 |

Peso molecular |

247.65 g/mol |

Nombre IUPAC |

bis(trimethylsilyl)silyl-trimethylsilane |

InChI |

InChI=1S/C9H27Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3 |

Clave InChI |

SCHZCUMIENIQMY-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C |

SMILES canónico |

C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C |

Pictogramas |

Flammable; Irritant |

Sinónimos |

1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane; TTMSS; Tris(trimethylsilyl)silane; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does TTMSS participate in radical reactions?

A1: TTMSS acts as an efficient source of silyl radicals. Upon activation, typically by heat, light, or a radical initiator, the relatively weak Si-H bond in TTMSS undergoes homolytic cleavage, generating a tris(trimethylsilyl)silyl radical. This radical can then participate in various radical chain reactions, such as hydrogen atom transfer, addition to unsaturated bonds, and radical substitution reactions. [, ]

Q2: What makes TTMSS a desirable alternative to tributyltin hydride (TBTH) in radical reactions?

A2: While TBTH is a powerful radical mediator, its toxicity raises environmental and health concerns. TTMSS offers a significantly less toxic alternative, making it a more environmentally friendly choice for radical reactions. [, ]

Q3: How does the reactivity of the TTMSS-derived radical compare to that of traditional silyl radicals?

A3: The TTMSS-derived radical exhibits high reactivity and low selectivity in addition reactions with alkenes. This behavior results from a balance between polar and enthalpy effects. []

Q4: What is the molecular formula and weight of TTMSS?

A4: The molecular formula of TTMSS is C9H28Si4, and its molecular weight is 248.73 g/mol. []

Q5: What spectroscopic techniques are useful for characterizing TTMSS?

A5: Infrared (IR) and Raman spectroscopy are valuable tools for elucidating the vibrational structure of TTMSS and its derivatives. These techniques can provide insights into the nature of the Si-H and Si-C bonds and the influence of different substituents on the molecule. [] Electron Energy Loss Spectroscopy (EELS) combined with DFT/SCI calculations helps understand the excited states and electron attachment energies of TTMSS. []

Q6: Is TTMSS compatible with aqueous systems?

A6: While TTMSS is insoluble in water, it can participate in radical reactions conducted in aqueous media. This property expands the scope of TTMSS-mediated transformations, offering greener alternatives to traditional organic solvents. [, ]

Q7: How stable is TTMSS under ambient conditions?

A7: TTMSS exhibits slight sensitivity to oxygen and should be stored under a nitrogen atmosphere to prevent oxidation. [] Notably, TTMSS undergoes autoxidation at room temperature in the presence of molecular oxygen, yielding (Me3SiO)2Si(H)SiMe3. This reaction proceeds through a free radical chain mechanism. []

Q8: What types of reactions can TTMSS mediate?

A8: TTMSS has proven effective in mediating various radical reactions, including:

- Reductive dehalogenations: Replacing halogens with hydrogen atoms. [, ]

- Deoxygenations of alcohols: Conversion of alcohols to alkanes. [, ]

- Hydrosilylations: Addition of a Si-H bond across a multiple bond (C=C, C≡C). [, , , ]

- Cyclizations: Forming cyclic structures via intramolecular radical addition. [, , ]

- Desulfonylations: Removal of sulfonyl groups from alkenes. []

- Decyanations: Removal of cyano groups from malononitriles. []

- Alkylations: Introducing alkyl groups into heteroaromatic bases. []

Q9: How can computational chemistry contribute to understanding TTMSS reactivity?

A9: Density functional theory (DFT) calculations are valuable for:

- Estimating bond dissociation energies: Providing insights into the ease of radical generation from TTMSS and related compounds. []

- Evaluating the stability of reaction intermediates: Aiding in the understanding of reaction mechanisms and selectivity. [, ]

- Investigating the influence of substituents on reactivity: Guiding the design of new TTMSS derivatives with tailored properties. []

Q10: How do structural modifications to TTMSS affect its reactivity?

A11: While TTMSS itself is a powerful reagent, research explores derivatives to fine-tune reactivity and selectivity. For instance, introducing sterically bulky groups on the silicon atom can lead to the formation of kinetically stabilized silenes, a unique class of reactive intermediates. []

Q11: What are some essential resources for conducting research with TTMSS?

A26:

Q12: When was TTMSS first synthesized and what were the key milestones in its development as a reagent?

A12: While the exact date of the first synthesis of TTMSS is not readily available in the provided research, its recognition as a valuable reagent in organic synthesis began to emerge in the late 20th century. Key milestones include:

- Recognition as a less toxic alternative to tin hydrides: Driving its adoption in radical reactions. [, ]

- Development of new synthetic methods: Expanding the scope of TTMSS-mediated transformations. []

Q13: What are some examples of interdisciplinary applications of TTMSS?

A28:

- Material science: Synthesis of nanomaterials with potential applications in electronics and energy storage. []

- Polymer chemistry: Modification and functionalization of polymers. []

Q14: Are there any viable alternatives to TTMSS for specific applications?

A29: While TTMSS offers a less toxic alternative to tin hydrides, other silicon-based reagents, such as triethylsilane and polymethylhydrosilane (PMHS), are also employed in radical reactions. The choice of reagent depends on factors like reactivity, selectivity, and cost. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.